(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone, also known as CBPM, is a novel compound that has been synthesized for scientific research purposes. CBPM is a potent inhibitor of the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which plays a key role in the synthesis of triglycerides. As such, CBPM has potential applications in the field of obesity and metabolic disorders.
Aplicaciones Científicas De Investigación
(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone has been shown to be a potent inhibitor of DGAT1, which is involved in the synthesis of triglycerides. As such, this compound has potential applications in the field of obesity and metabolic disorders. Several studies have reported that inhibition of DGAT1 can lead to decreased body weight, improved glucose metabolism, and reduced hepatic steatosis in animal models. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone inhibits DGAT1 by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the final step in the synthesis of triglycerides, which leads to a decrease in triglyceride levels. This compound has been shown to be selective for DGAT1, and does not inhibit other related enzymes such as DGAT2.
Biochemical and Physiological Effects:
This compound has been shown to decrease body weight and improve glucose metabolism in animal models. It has also been shown to reduce hepatic steatosis and improve insulin sensitivity. This compound has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone is its selectivity for DGAT1, which makes it a useful tool for studying the role of this enzyme in metabolic disorders. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties. One limitation of this compound is its relatively low potency compared to other DGAT1 inhibitors. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for (2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone research. One area of interest is the development of more potent DGAT1 inhibitors based on the this compound scaffold. Another area of interest is the investigation of the long-term effects of DGAT1 inhibition on metabolic health. This compound may also have potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of (2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 2-cyclobutyloxypyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(hydroxymethyl)pyrrolidine to form the desired product, this compound. The synthesis of this compound has been reported in several research articles, and the compound has been characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
(2-cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-10-11-5-7-17(9-11)15(19)12-4-6-16-14(8-12)20-13-2-1-3-13/h4,6,8,11,13,18H,1-3,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAPHHKQWISNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.